Retention of Antibacterial Potency Following C19–C20 Saturation: SAR Evidence
Structural modification of pleuromutilin at the C19–C20 alkene by saturation to yield 19,20-dihydropleuromutilin resulted in no loss of antimicrobial effect. The antibacterial evaluation of these compounds revealed that saturation of the C19 double bond had no influence on the antimicrobial effect, indicating that the C19–C20 alkene is not essential for activity [1].
| Evidence Dimension | Antimicrobial activity (qualitative) |
|---|---|
| Target Compound Data | Unchanged antimicrobial effect |
| Comparator Or Baseline | Pleuromutilin (parent compound) |
| Quantified Difference | No influence on antimicrobial effect |
| Conditions | Literature SAR analysis based on pleuromutilin derivatives |
Why This Matters
This evidence supports the use of dihydropleuromutilin as a biologically equivalent but chemically distinct scaffold, enabling synthetic modifications without sacrificing antibacterial potency.
- [1] Le ST, et al. The very first modification of pleuromutilin and lefamulin by photoinitiated radical addition reactions—synthesis and antibacterial studies. Pharmaceutics. 2021;13(12):2028. View Source
